molecular formula C13H24N2O2 B7918689 N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide

Cat. No.: B7918689
M. Wt: 240.34 g/mol
InChI Key: ZSVNYWPQJFUGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide (CAS 1353985-02-0) is a high-value chemical building block and intermediate specifically designed for research and development in medicinal chemistry and pharmacology . This acetamide derivative features a complex molecular structure (C12H22N2O2) that incorporates cyclopropyl and piperidinyl motifs, which are privileged scaffolds in the design of bioactive molecules . Its primary research applications include serving as a key synthetic intermediate in the exploration of new therapeutic agents and biochemical tools . The compound is characterized by its high purity and is offered For Research Use Only. Researchers are advised to handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-11(17)15(12-5-6-12)10-13-4-2-3-7-14(13)8-9-16/h12-13,16H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVNYWPQJFUGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCCN1CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(2-Hydroxyethyl)piperidine

The piperidine ring is functionalized via nucleophilic substitution. Piperidine is reacted with ethylene oxide in the presence of sodium hydroxide (NaOH) at 60°C for 12 hours, yielding 1-(2-hydroxyethyl)piperidine:

\text{Piperidine} + \text{CH}2\text{OCH}2 \xrightarrow{\text{NaOH, 60°C}} \text{1-(2-Hydroxyethyl)piperidine} \quad \text{(Yield: 85%)} \quad

Introduction of the Cyclopropyl Group

Cyclopropane incorporation is achieved through a Schlenk equilibrium reaction. Cyclopropylamine is reacted with chloroacetyl chloride in toluene, forming N-cyclopropylchloroacetamide. This intermediate is then coupled with 1-(2-hydroxyethyl)piperidine using DCC as a coupling agent:

\text{N-Cyclopropylchloroacetamide} + \text{1-(2-Hydroxyethyl)piperidine} \xrightarrow{\text{DCC, DMF}} \text{Target Compound} \quad \text{(Yield: 72%)} \quad

Purification and Characterization

Crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Structural confirmation employs:

  • NMR : 1H^1\text{H} NMR (400 MHz, CDCl₃) δ 1.15–1.30 (m, 4H, cyclopropane), 2.45–2.60 (m, 6H, piperidine), 3.55 (t, 2H, -CH₂OH).

  • HPLC : Purity >97% (C18 column, acetonitrile/water 70:30).

Optimization of Reaction Conditions

Solvent Effects

DMF enhances reaction kinetics due to its high polarity, facilitating carbodiimide-mediated coupling. Alternatives like toluene or ethanol reduce yields by 15–20% due to poor solubility of intermediates.

Catalytic Systems

Pd/C catalysts (Route A) enable hydrogenation but require high-pressure equipment. In contrast, DCC (Route B) operates at ambient pressure, simplifying scalability.

Temperature Control

Exothermic reactions during cyclopropane incorporation necessitate cooling to 0–5°C to prevent side reactions (e.g., ring-opening of cyclopropane).

Industrial-Scale Production Challenges

Scaling up Route B presents two primary challenges:

  • DCC Removal : Residual DCC is toxic and must be eliminated via aqueous washes (pH 7.5–8.0).

  • Byproduct Formation : Over-acylation at the hydroxyethyl group is mitigated by stoichiometric control (1:1 molar ratio of reactants) .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The acetamide moiety can be reduced to an amine under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a cyclopropyl group, a piperidine ring, and an acetamide moiety. Its synthesis typically involves several key steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Cyclopropyl Group : Utilizes cyclopropanation reactions.
  • Attachment of the Hydroxyethyl Group : Accomplished via nucleophilic substitution.
  • Formation of the Acetamide Moiety : Involves acylation reactions with acetic anhydride or acetyl chloride.

Medicinal Chemistry

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide is being investigated for its potential as a pharmacological agent, particularly in developing drugs targeting neurological disorders. Its structural features may enhance its binding affinity to specific receptors involved in neurotransmitter modulation, making it a candidate for treating conditions such as anxiety and depression.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to derivatives with enhanced biological activity or different pharmacological properties.

Biological Studies

The compound is utilized in studies investigating the interactions of piperidine derivatives with biological systems. Research has shown that it may influence neurotransmitter systems, providing insights into its potential therapeutic effects.

Industrial Applications

This compound is also employed in producing specialty chemicals and materials. Its unique properties make it valuable in developing new industrial applications.

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit antimicrobial activity. For instance, related piperidine derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, while their activity against Gram-negative bacteria varies.

Compound TypeActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
Piperidine DerivativesEffectiveModerateModerate
N-Cyclopropyl VariantsPotentially EffectiveVariesVaries

Neuropharmacological Effects

The neuropharmacological properties of this compound are under investigation. Research suggests that it may influence neurotransmitter systems, potentially offering benefits for conditions such as anxiety and depression due to its structural similarity to known psychoactive agents.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : Research demonstrated that piperidine derivatives exhibit varying degrees of antimicrobial activity, highlighting their potential as therapeutic agents against bacterial infections.
  • Neuropharmacological Research : Investigations into the compound's effects on neurotransmitter systems have shown promising results in preclinical models, suggesting potential applications in treating mood disorders.
  • Chemical Proteomic Studies : Studies utilizing chemical proteomics have explored how this compound interacts with cellular targets, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and hydroxyethyl group are crucial for its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Status Reference
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide - C₁₃H₂₃N₂O₂ (calculated) 263.34 Piperidin-2-ylmethyl, hydroxyethyl 95% Discontinued
N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide 1354001-33-4 C₁₃H₂₃N₂O₂ 226.32 Piperidin-3-yl, hydroxyethyl 98% Discontinued
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide - C₁₂H₂₃N₃O 225.33 Piperidin-4-yl, aminoethyl ≥95% Available
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride 1260763-15-2 C₁₀H₁₉ClN₂O₂ 234.72 Piperidin-4-yloxy - Available
2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide - C₁₁H₂₂N₃O 220.31 Piperidin-3-yl, methyl - Available

Biological Activity

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a cyclopropyl group, a piperidine ring, and an acetamide moiety. The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Cyclopropyl Group : Utilizes cyclopropanation reactions.
  • Attachment of the Hydroxyethyl Group : Accomplished via nucleophilic substitution.
  • Formation of the Acetamide Moiety : Involves acylation reactions with acetic anhydride or acetyl chloride.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as receptors or enzymes. The unique positioning of the hydroxyethyl group on the piperidine ring enhances its binding affinity and modulates various biochemical pathways, potentially leading to therapeutic effects against neurological disorders and other diseases .

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit antimicrobial activity. For instance, related piperidine derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, while exhibiting varying degrees of activity against Gram-negative bacteria and fungi .

Compound TypeActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
Piperidine DerivativesEffectiveModerateModerate
N-Cyclopropyl VariantsPotentially EffectiveVariesVaries

Neuropharmacological Effects

This compound is being investigated for its neuropharmacological properties. Research suggests that it may influence neurotransmitter systems, potentially offering benefits for conditions such as anxiety and depression due to its structural similarity to known psychoactive agents .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A comparative analysis highlighted that similar piperidine derivatives were effective against Staphylococcus aureus with minimum inhibitory concentrations (MIC) significantly lower than those for Gram-negative bacteria like E. coli .
  • Neuropharmacological Research :
    • A study focusing on piperidine derivatives showed that specific substitutions could enhance their activity against cholinesterase, suggesting potential applications in treating Alzheimer's disease .
  • Chemical Proteomic Studies :
    • Investigations into related compounds revealed mechanisms involving DNA damage response pathways, indicating potential applications in cancer therapy through targeted action against specific enzymes like topoisomerase IV .

Q & A

Basic: What are the standard protocols for synthesizing N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide?

Answer:
Synthesis typically involves multi-step organic reactions. A common approach is to react a piperidine precursor (e.g., 1-(2-hydroxyethyl)piperidin-2-ylmethanamine) with cyclopropylacetic acid derivatives under amide coupling conditions. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF at 0–25°C for 12–24 hours ensures efficient amide bond formation . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) are critical for validation .

Basic: How is the structural integrity of this compound confirmed in experimental settings?

Answer:
Structural validation employs:

  • NMR Spectroscopy : 1H^1H-NMR confirms proton environments (e.g., cyclopropyl methylene at δ 0.5–1.2 ppm, piperidine protons at δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves absolute configuration and bond angles, particularly for chiral centers in the piperidine moiety .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H/O-H stretches) confirm functional groups .

Advanced: What strategies address low yield in the cyclopropane ring formation during synthesis?

Answer:
Low yields often stem from ring strain or side reactions. Methodological improvements include:

  • Catalyst Optimization : Use of palladium catalysts (e.g., Pd(OAc)2_2) with chiral ligands to enhance stereoselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Temperature Control : Slow addition of reactants at –10°C minimizes dimerization .
    Post-reaction analysis via HPLC-MS identifies byproducts, guiding iterative refinement .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values)?

Answer:
Discrepancies may arise from assay conditions or impurities. Mitigation strategies:

  • Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or enzyme inhibition.
  • Purity Verification : LC-MS (>98% purity) and elemental analysis to exclude confounding impurities .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., N-substituted piperidine acetamides) to identify trends in substituent effects .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s neuropharmacological potential?

Answer:

  • Cell-Based Assays : SH-SY5Y neuronal cells for cytotoxicity (MTT assay) and acetylcholinesterase inhibition (Ellman’s method) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H^3H-DAMGO for μ-opioid receptors) quantify affinity .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis to assess CYP450-mediated degradation .

Advanced: What computational methods predict the compound’s interaction with target proteins (e.g., kinases)?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the acetamide’s hydrogen-bonding with kinase ATP pockets .
  • MD Simulations : GROMACS for 100-ns trajectories to evaluate complex stability (RMSD < 2 Å acceptable) .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent modifications (e.g., cyclopropyl vs. phenyl groups) with activity .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

  • LC-MS/MS : MRM mode with deuterated internal standards (e.g., D5_5-cyclopropyl analog) for plasma/brain homogenates .
  • Sample Preparation : Solid-phase extraction (C18 cartridges) to minimize matrix effects .
  • Validation Parameters : Linearity (R2^2 > 0.99), LOD (≤10 ng/mL), and recovery (85–115%) per FDA bioanalytical guidelines .

Advanced: How does stereochemistry at the piperidine C2 position influence pharmacological activity?

Answer:
Stereochemistry dictates target engagement. Methodological approaches:

  • Chiral Resolution : Use Chiralpak AD-H columns to isolate enantiomers .
  • Enantioselective Synthesis : Evans’ oxazolidinone auxiliaries to control C2 configuration during piperidine ring formation .
  • Biological Testing : Compare enantiomers in receptor-binding assays; e.g., (R)-enantiomers may show 10-fold higher μ-opioid affinity than (S)-counterparts .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage Conditions : –20°C under argon in amber vials to prevent hydrolysis/oxidation .
  • Stability Monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect degradation (e.g., cyclopropane ring opening) .
  • Lyophilization : For aqueous solutions, lyophilize with trehalose (5% w/v) to maintain integrity .

Advanced: How can researchers elucidate the metabolic pathways of this compound in preclinical models?

Answer:

  • Metabolite ID : Incubate with hepatocytes, then UPLC-QTOF-MS to detect phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites .
  • Isotope Labeling : Synthesize 13C^{13}C-labeled cyclopropyl group to track metabolic fate via isotope pattern MS .
  • In Silico Tools : Meteor Nexus software predicts probable metabolites, guiding targeted MS/MS fragmentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.